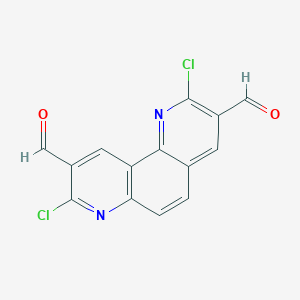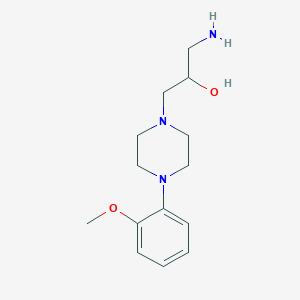
2-(Nonylthio)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Nonylthio)benzimidazole: is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nonylthio)benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with nonyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the mercapto group with the nonyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Nonylthio)benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the nonylthio group, reverting to the parent benzimidazole structure.
Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halides, acids, and bases can be employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole.
Substitution: Derivatives with different functional groups replacing the nonylthio group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Nonylthio)benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used to develop new drugs and treatments for various infections.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Research has shown that benzimidazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Nonylthio)benzimidazole involves its interaction with specific molecular targets in cells. The nonylthio group enhances the compound’s ability to penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit enzymes and disrupt cellular processes, leading to the desired therapeutic or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptobenzimidazole: The parent compound without the nonylthio group.
2-(Methylthio)benzimidazole: A similar compound with a shorter alkyl chain.
2-(Ethylthio)benzimidazole: Another derivative with a slightly longer alkyl chain than the methylthio derivative.
Uniqueness: 2-(Nonylthio)benzimidazole is unique due to the presence of the long nonylthio chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property can improve its bioavailability and effectiveness in various applications compared to shorter-chain derivatives.
Eigenschaften
CAS-Nummer |
93155-81-8 |
|---|---|
Molekularformel |
C16H24N2S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-nonylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C16H24N2S/c1-2-3-4-5-6-7-10-13-19-16-17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,18) |
InChI-Schlüssel |
RAVJUQGUGBNILR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)



![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)


![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)

![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
